Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of both chloromethyl and trifluoromethyl groups enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions, condensation reactions, and oxidative coupling . For instance, a common synthetic route includes the reaction of 2-aminopyridine with α-haloketones under basic conditions to form the imidazo[1,2-a]pyridine core
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine derivatives often employs scalable methods such as continuous flow synthesis and catalytic processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine core can yield different hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include azido, thiol, and hydroxyl derivatives, which can further undergo additional transformations to yield complex molecules .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the chloromethyl and trifluoromethyl groups.
Imidazo[1,5-a]pyridine: Another heterocyclic compound with a different ring fusion pattern.
Imidazo[1,2-a]pyrazine: A related compound with a pyrazine ring instead of a pyridine ring.
Uniqueness: Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)- is unique due to the presence of both chloromethyl and trifluoromethyl groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable scaffold for the development of novel compounds with specific biological and industrial applications .
Eigenschaften
Molekularformel |
C9H6ClF3N2 |
---|---|
Molekulargewicht |
234.60 g/mol |
IUPAC-Name |
2-(chloromethyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H6ClF3N2/c10-4-6-5-15-3-1-2-7(8(15)14-6)9(11,12)13/h1-3,5H,4H2 |
InChI-Schlüssel |
DAGVTMLBIIBFHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(N=C2C(=C1)C(F)(F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.